molecular formula C11H11NO2S B8332229 6-Acetoxy-1-methyl-2-indolinethione

6-Acetoxy-1-methyl-2-indolinethione

Cat. No.: B8332229
M. Wt: 221.28 g/mol
InChI Key: BISMUWKDNLFIGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Acetoxy-1-methyl-2-indolinethione is a synthetic indole derivative designed for advanced chemical and pharmaceutical research. This compound features a 2-indolinethione core, a structure known to serve as a versatile precursor to various natural products and pharmacologically active molecules . The molecule is further functionalized with a methyl group at the N1-position and an acetoxy moiety at the 6-position, which may influence its electronic properties, bioavailability, and interaction with biological targets. Researchers are investigating this compound and its analogs in several areas, including as potential intermediates in the synthesis of novel heterocyclic compounds and as candidates for evaluating antitumor and antimicrobial activities. The 2-indolinethione scaffold is a known structural motif in medicinal chemistry, and derivatives of indole have been explored for their inhibitory activity against targets such as protein tyrosine kinases, which are relevant in anticancer research . The specific biological profile and mechanism of action of this compound are subject to ongoing investigation, and researchers are encouraged to determine its specific applicability for their unique experimental needs. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet before use.

Properties

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

(1-methyl-2-sulfanylidene-3H-indol-6-yl) acetate

InChI

InChI=1S/C11H11NO2S/c1-7(13)14-9-4-3-8-5-11(15)12(2)10(8)6-9/h3-4,6H,5H2,1-2H3

InChI Key

BISMUWKDNLFIGW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(CC(=S)N2C)C=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-Acetoxy-1-methyl-2-indolinethione with four structurally related indole derivatives, focusing on substituent positions, functional groups, and properties inferred from the evidence.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Positions & Functional Groups Molecular Formula Molecular Weight Key Properties/Applications Reference(s)
This compound 6-OAc, 1-Me, 2-thione C₁₁H₁₁NO₂S 221.27 g/mol Hypothesized: Moderate solubility, potential thiol reactivity N/A
6-Methoxy-1H-indole-2-carboxylic acid 6-OMe, 2-COOH C₁₀H₉NO₃ 191.18 g/mol Crystalline solid; antimicrobial activity reported [2], [3]
7-Methoxy-1H-indole-3-carboxylic acid 7-OMe, 3-COOH C₁₀H₉NO₃ 191.18 g/mol mp 199–201°C; used in pharmaceutical intermediates [3]
Ethyl 5-methoxyindole-2-carboxylate 5-OMe, 2-COOEt C₁₂H₁₃NO₃ 219.24 g/mol Ester derivative; improved lipophilicity [3]
6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile 6-OMe, 2-Me, 1-Ph, 3-CN C₁₇H₁₄N₂O 262.31 g/mol Dihedral angle 64.48°; crystallographic stability [4]

Key Findings from Comparative Analysis

Substituent Position Effects: 6-Substitution: The 6-OAc group in the target compound contrasts with 6-OMe in analogs (e.g., [2], [3], [4]). 2-Position Functional Groups: The thione (C=S) in this compound differs from carboxylic acids (COOH) or nitriles (CN). Thiones are known for nucleophilic reactivity, which may enable disulfide bond formation or metal chelation, unlike the acidic or electron-withdrawing nature of COOH/CN .

Synthetic Accessibility :

  • The synthesis of azide-functionalized indoles (e.g., 6-(2-Azidoethoxy)-1H-indole) involves halogen displacement reactions (e.g., Scheme 3 in [1]). Similar strategies could apply to 6-Acetoxy derivatives by substituting hydroxyl groups with acetylating agents.

Thermal and Crystallographic Properties :

  • 7-Methoxy-1H-indole-3-carboxylic acid exhibits a high melting point (199–201°C) due to hydrogen bonding via COOH . In contrast, the thione and OAc groups in the target compound may reduce intermolecular interactions, lowering its melting point.
  • Crystallographic data for 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile reveals a dihedral angle of 64.48° between indole and phenyl rings, suggesting steric hindrance from the 1-phenyl group . The 1-methyl substituent in the target compound would likely reduce such steric effects.

Biological and Industrial Relevance :

  • Methoxy and carboxylic acid derivatives (e.g., [2], [3]) are frequently explored as antimicrobial agents or enzyme inhibitors. The thione group in the target compound may confer unique bioactivity, such as protease inhibition or antioxidant effects.
  • Ethyl esters (e.g., Ethyl 5-methoxyindole-2-carboxylate) are often prodrug candidates due to enhanced membrane permeability . The acetoxy group in the target compound could serve a similar role.

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